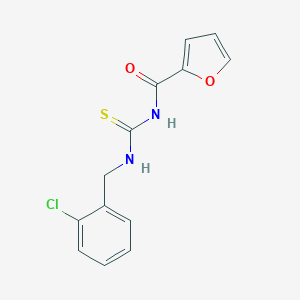![molecular formula C17H17N3O2S B269128 N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B269128.png)
N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. It was first isolated from the hypothalamus and has since been found in various parts of the brain and peripheral tissues. PACAP-27 is known for its diverse biological effects, including neuroprotection, anti-inflammatory, and immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of PACAP-27 is complex and involves multiple signaling pathways. PACAP-27 binds to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and peripheral tissues. Upon binding to its receptors, PACAP-27 activates multiple signaling pathways, including the cAMP, MAPK, and PI3K/Akt pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
PACAP-27 has diverse biochemical and physiological effects. It has been shown to regulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. PACAP-27 has also been shown to regulate the release of hormones, including growth hormone and insulin. In addition, PACAP-27 has been shown to regulate the activity of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PACAP-27 has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS. It also has a low molecular weight, which allows it to penetrate the blood-brain barrier. However, PACAP-27 has some limitations for lab experiments. It can be expensive to synthesize, and its effects can be difficult to quantify in vivo.
Direcciones Futuras
There are several future directions for the study of PACAP-27. One area of research is the development of PACAP-27 analogs with improved stability and efficacy. Another area of research is the identification of novel receptors and signaling pathways that are activated by PACAP-27. Finally, the therapeutic potential of PACAP-27 in various diseases, including neurological disorders, inflammation, and cancer, should be further explored using in vitro and in vivo models.
Métodos De Síntesis
The synthesis of PACAP-27 involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of amino acids to a resin-bound peptide chain. After the peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
PACAP-27 has been extensively studied for its therapeutic potential in various diseases, including neurological disorders, inflammation, and cancer. In neurological disorders, PACAP-27 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and Parkinson's disease. PACAP-27 has also been shown to promote the survival of neurons and enhance the growth of axons.
Inflammation is a key component of many diseases, including autoimmune disorders and cancer. PACAP-27 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. PACAP-27 has also been shown to modulate the immune response by regulating the activity of immune cells.
PACAP-27 has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. PACAP-27 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide |
|---|---|
Fórmula molecular |
C17H17N3O2S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[(3-acetamidophenyl)carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12(21)18-14-8-5-9-15(11-14)19-17(23)20-16(22)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,18,21)(H2,19,20,22,23) |
Clave InChI |
AHORPLVGOCESEB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide](/img/structure/B269045.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269047.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B269048.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B269049.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B269050.png)
![N-(tert-butyl)-4-{[(4-chloroanilino)carbonyl]amino}benzamide](/img/structure/B269052.png)
![N-butyl-4-{[(4-chloroanilino)carbonyl]amino}benzamide](/img/structure/B269053.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B269054.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B269055.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B269057.png)
![4-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269059.png)
![3-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B269063.png)
![N-[3-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B269068.png)
